2-Oxoindoline-3-carbaldehyde

Übersicht

Beschreibung

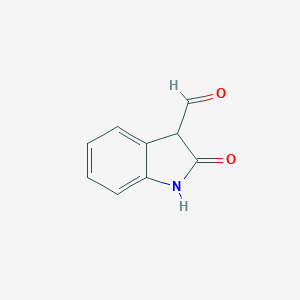

2-Oxoindoline-3-carbaldehyde is an organic compound with the molecular formula C(_9)H(_7)NO(_2) It is a derivative of indoline, featuring a carbonyl group at the second position and an aldehyde group at the third position of the indoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Oxoindoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-oxoindoline-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the Vilsmeier-Haack reaction, where indoline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) to form the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO(_4), CrO(_3), PCC, Dess-Martin periodinane.

Reduction: NaBH(_4), LiAlH(_4).

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: 2-Oxoindoline-3-carboxylic acid.

Reduction: 2-Oxoindoline-3-methanol.

Substitution: Varied products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-oxindole derivatives, including 2-oxoindoline-3-carbaldehyde, in the development of anticancer drugs. For instance, 3-arylidene-2-oxindoles have been synthesized and evaluated as inhibitors of NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in several diseases, including cancer. These compounds demonstrated promising inhibitory activity, particularly those with additional functional groups that enhance binding interactions with the enzyme's active site .

Antibacterial Properties

Another significant application of this compound derivatives is their antibacterial activity. Research indicates that functionalized oxindoles exhibit effectiveness against various bacterial strains, including Staphylococcus species. The structure-activity relationship (SAR) studies suggest that specific modifications can enhance antibacterial potency .

Agricultural Applications

Root Growth Promotion

In agricultural research, certain derivatives of this compound have been identified as potent promoters of root growth in plants. Specifically, studies have shown that 2-haloindole-3-carbaldehydes can significantly stimulate root development, which could be beneficial for improving crop yields in challenging environments such as arid regions .

Synthetic Organic Chemistry

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions allows for the creation of complex structures that are essential for drug discovery. New synthetic methodologies involving this compound are being developed to create chiral compounds with high structural diversity, which are crucial in pharmaceutical applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-oxoindoline-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

2-Oxoindoline-3-carbaldehyde can be compared with other indoline derivatives such as:

Indoline-2,3-dione: Similar structure but with a ketone group at the third position instead of an aldehyde.

3-Indolecarboxaldehyde: Lacks the carbonyl group at the second position, affecting its reactivity and applications.

Isatin (1H-indole-2,3-dione): Contains two carbonyl groups, making it more reactive in certain chemical transformations.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.

Biologische Aktivität

2-Oxoindoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of both an oxo and an aldehyde group. Its unique structure allows it to engage in various biochemical interactions, making it a versatile compound in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The aldehyde group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity can lead to alterations in cellular signaling pathways and gene expression, thereby influencing various biological processes.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. It has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies reported IC50 values indicating potent antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.5 ± 0.5 |

| This compound | HepG2 | 12.0 ± 0.4 |

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for some tested strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

- Anticancer Research : A study published in Frontiers in Chemistry evaluated the efficacy of various oxindole derivatives, including this compound, against cancer cell lines. The results highlighted its potential as a lead compound for further development into anticancer therapies .

- Antimicrobial Studies : Research conducted on the antimicrobial properties of indole derivatives found that compounds similar to this compound exhibited significant activity against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance .

- Inflammatory Pathway Inhibition : A detailed investigation into the anti-inflammatory properties revealed that this compound could effectively reduce inflammation markers in vitro, positioning it as a candidate for treating chronic inflammatory conditions.

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWVVIDKMOJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310589 | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78610-70-5 | |

| Record name | 78610-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.